molecular formula C23H23N5O4S B2821338 methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 852144-93-5

methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2821338
CAS No.: 852144-93-5
M. Wt: 465.53
InChI Key: SWDZDHQUOMSQNW-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 2-methoxyethyl group at position 2. This compound belongs to a class of triazole derivatives known for diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .

Properties

IUPAC Name

methyl 4-[[2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-31-12-11-28-21(18-13-24-19-6-4-3-5-17(18)19)26-27-23(28)33-14-20(29)25-16-9-7-15(8-10-16)22(30)32-2/h3-10,13,24H,11-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDZDHQUOMSQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

    Thioether Formation: The indole and triazole derivatives are then linked through a thioether bond, typically using thiol-containing reagents and suitable coupling agents.

    Amidation and Esterification: The final steps involve amidation to introduce the acetamido group and esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester or amide functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate or triazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced esters or amides

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and triazole moieties are known to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazole Derivatives

Compound Name R1 (Position 4) R2 (Position 5) Thioether Side Chain
Target Compound 2-Methoxyethyl 1H-Indol-3-yl Acetamido benzoate ester
4-(5-((Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) Phenyl Pyridin-4-yl Butylthio
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)-1H-indole Cyclohexyl 1H-Indol-3-yl 2-(1H-Indol-3-yl)ethylthio
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (8) 4-Cyclopropylnaphthalen-1-yl - Methyl thioacetate

Key Observations :

  • The 2-methoxyethyl group in the target compound may enhance solubility compared to bulky aryl substituents (e.g., phenyl in 5m) .
  • Thioether-linked esters (e.g., benzoate in the target compound vs. simple acetates in ) influence metabolic stability and bioavailability .

Key Observations :

  • Conventional methods (e.g., for 5m) achieve moderate yields (79–88%), while microwave-assisted synthesis () optimizes efficiency (>80% yield) .

Physicochemical and Elemental Properties

Table 3: Elemental Analysis Comparison

Compound Name Formula Calculated C/H/N (%) Found C/H/N (%)
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d) C₂₄H₁₇F₃N₈O₃S 51.98/3.09/20.21 51.85/3.02/20.18
Bis-indolyl conjugate Not provided - NMR/IR confirmed

Key Observations :

  • Elemental analysis (e.g., for 9d) validates purity, with minor deviations (<0.2%) attributed to experimental error .
  • The target compound’s benzoate ester likely increases molecular weight compared to simpler analogs, affecting solubility and logP .

Table 4: Bioactivity of Selected Analogs

Compound Name Bioactivity Reference
Bis-indolyl conjugates Cytotoxic (IC₅₀: 2–10 µM vs. cancer cells)
Triazole-Schiff base derivatives Antiviral (CMV inhibition at 500 mg/L)
Morpholinium derivatives Stability under stress (acid/alkali/UV)

Key Observations :

  • Bis-indolyl triazoles () show potent cytotoxicity, likely due to dual indole interactions with cellular targets .
  • The target compound’s indole and triazole moieties may confer similar bioactivity, though empirical data are needed.
  • Stability studies () highlight the importance of substituents in pharmaceutical formulations; the 2-methoxyethyl group could enhance resistance to degradation .

Biological Activity

Methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex compound that combines various structural motifs, including indole, triazole, and benzoate functionalities. The biological activity of this compound has been a subject of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Indole Moiety : Known for its presence in many biologically active compounds.
  • Triazole Ring : Often associated with antifungal and anticancer properties.
  • Thioether Linkage : May enhance lipophilicity and bioavailability.
  • Benzoate Group : Commonly found in pharmaceuticals for its ability to modulate solubility.

Table 1: Structural Characteristics

ComponentDescription
IndoleAromatic heterocycle with diverse biological roles
TriazoleFive-membered ring with nitrogen atoms
ThioetherSulfur-containing functional group
BenzoateCarboxylic acid derivative

The biological activity of this compound primarily involves its interaction with specific molecular targets. The indole and triazole components may bind to enzymes or receptors, modulating their activity. This can lead to various biochemical responses, including:

  • Inhibition of Enzymatic Activity : Potentially affecting metabolic pathways.
  • Receptor Modulation : Altering signaling pathways related to cell growth and apoptosis.

Efficacy in Biological Assays

Research has demonstrated that this compound exhibits notable biological activities:

  • Anticancer Activity : In vitro studies have shown that derivatives of triazoles possess anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines with promising results.
    • Example Study : A related triazole compound showed an IC50 value of 4.363 μM against HCT 116 colon cancer cells, indicating significant anticancer potential .
  • Antimicrobial Activity : Some triazole derivatives have demonstrated effectiveness against bacterial strains such as Mycobacterium bovis BCG with MIC values around 31.25 μg/mL .

Case Study 1: Anticancer Efficacy

A study evaluated a series of indole-triazole compounds for their anticancer properties. The results indicated that modifications in the side chains significantly influenced their cytotoxicity against various cancer cell lines, suggesting that the structural features of this compound could be optimized for enhanced activity.

Case Study 2: Antimicrobial Properties

In another investigation, a related compound was tested for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results highlighted a broad-spectrum activity, supporting the potential use of such compounds in treating infections.

Table 2: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerHCT 116 (colon cancer cells)4.363 μM
AntimicrobialMycobacterium bovis BCG31.25 μg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate?

  • Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. A common approach includes:

Cyclization : Reacting thiosemicarbazides with chloroacetic acid under reflux to form the 1,2,4-triazole-3-thione intermediate .

Functionalization : Introducing the indole moiety via nucleophilic substitution or coupling reactions. For example, reacting the triazole-thiol with a bromoacetamidobenzoate derivative in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .

Esterification : Final esterification of the benzoic acid group using methanol and catalytic sulfuric acid .

  • Optimization : Adjust reaction temperature (70–100°C), solvent (DMF or ethanol), and stoichiometry (1:1.2 molar ratio of triazole to bromoacetamide) to achieve yields >65% .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign peaks for the indole (δ 7.2–7.8 ppm), triazole (δ 8.1–8.3 ppm), and methoxyethyl (δ 3.4–3.6 ppm) groups .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
    • Purity Assessment :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.5 min .
  • TLC : Monitor reactions using silica gel plates and UV detection (Rf ≈ 0.5 in ethyl acetate/hexane) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Hazard Classification : Based on analogous triazole derivatives, it may exhibit acute oral/dermal toxicity (Category 4) and skin irritation .
  • Handling :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Store at 2–8°C in airtight containers away from light .
    • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during the final esterification step?

  • Key Variables :

  • Catalyst : Replace H₂SO₄ with Amberlyst-15 resin to reduce side reactions .
  • Solvent : Switch to dry dichloromethane to improve esterification efficiency .
  • Temperature : Conduct reactions at 0–5°C to minimize hydrolysis of the ester group .
    • Monitoring : Use in-situ FTIR to track ester carbonyl formation (peak at ~1740 cm⁻¹) .

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

  • Target Identification :

  • Molecular Docking : Screen against kinase or serotonin receptor models (e.g., 5-HT₃R) due to the indole-triazole scaffold .
  • Enzyme Assays : Test inhibition of COX-2 or HDACs using fluorometric kits (IC₅₀ determination) .
    • Cellular Studies :
  • Flow Cytometry : Assess apoptosis in cancer cell lines (e.g., MCF-7) treated with 10–100 µM compound .
  • Western Blotting : Measure downstream markers like caspase-3 or p53 .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining bioactivity?

  • Rational Design :

  • Lipophilicity Adjustment : Replace the methoxyethyl group with a polar substituent (e.g., -OH) to improve solubility .
  • Metabolic Stability : Introduce fluorine atoms at the indole 5-position to block CYP450-mediated oxidation .
    • In Vivo Testing :
  • Pharmacokinetics : Administer 10 mg/kg (IV) in rodent models; monitor plasma half-life via LC-MS/MS .
  • Toxicity : Conduct acute toxicity studies (OECD 423) to establish LD₅₀ .

Q. How should researchers address contradictory data in biological activity across different assays?

  • Troubleshooting :

  • Purity Verification : Reanalyze compound batches via HPLC to rule out impurities (>98% purity required) .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability .
    • Meta-Analysis : Compare data across studies using tools like PRISMA; focus on assays with validated positive controls (e.g., doxorubicin for cytotoxicity) .

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